molecular formula C14H20N2O6 B13828425 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol

2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol

Cat. No.: B13828425
M. Wt: 312.32 g/mol
InChI Key: JHLJTLRXJITMES-DDHJBXDOSA-N
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Description

This compound is a structurally complex derivative of L-mannitol, a six-carbon sugar alcohol. Key modifications include:

  • 2,5-Anhydro bridge: Eliminates hydroxyl groups at positions 2 and 5, forming an ether linkage, which reduces polarity and enhances stability .
  • 3-Deoxy substitution: Removal of the hydroxyl group at position 3, further decreasing hydrophilicity.

This hybrid structure merges carbohydrate and heterocyclic chemistry, suggesting applications in drug design (e.g., nucleoside analogs) or polymer science.

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

1-[(2S,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H20N2O6/c1-3-4-21-7-10-11(12(18)9(6-17)22-10)16-5-8(2)13(19)15-14(16)20/h3,5,9-12,17-18H,1,4,6-7H2,2H3,(H,15,19,20)/t9-,10-,11-,12-/m1/s1

InChI Key

JHLJTLRXJITMES-DDHJBXDOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H](O[C@@H]([C@H]2O)CO)COCC=C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(OC(C2O)CO)COCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and coupling reactions. Common reagents used in these synthetic routes may include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, oxidizing agents such as PCC (pyridinium chlorochromate), and coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: DCC, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its fusion of a modified sugar backbone with a pyrimidine heterocycle. Below is a comparative analysis with structurally related compounds from recent studies.

Table 1: Structural and Functional Group Comparison

Compound Name / Feature Core Structure Key Substituents Functional Groups Present Reference
Target Compound L-Mannitol derivative 2,5-Anhydro bridge; 3-deoxy; 3-(dihydro-dioxopyrimidinyl); 1-O-propenyl Ethers, ketones, allyl ether
1-(1,5-Dimethyl-3-oxo-2-phenyl-...) Pyrimidine-thione 4-Nitrophenyl; thioxo; cyano C=S, C=O, NO₂, CN
6-(4-(Coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidine-coumarin Coumarin-3-yl; tetrazolyl; phenyl-pyrazolyl C=O, C=S, aromatic rings

Key Observations:

Backbone Diversity :

  • The target compound uses a sugar alcohol backbone, unlike the pyrimidine or coumarin cores in analogs. This imparts distinct solubility (moderate polarity) and stereochemical complexity .
  • Compounds in and rely on aromatic systems (e.g., nitrophenyl, coumarin), enhancing UV absorbance and π-π stacking but reducing water solubility.

Functional Group Impact: The allyl ether in the target compound offers unique reactivity (e.g., thiol-ene click chemistry), absent in analogs with thioxo (C=S) or cyano (CN) groups . Dihydro-dioxopyrimidinyl vs. thioxo-pyrimidine: The former may exhibit stronger hydrogen-bonding capacity (via ketones), while the latter’s C=S group enhances metal coordination .

Synthetic Complexity :

  • Synthesis of the target compound likely requires multi-step protection/deprotection of mannitol hydroxyls and regioselective coupling of the pyrimidine moiety. This contrasts with the straightforward condensations used for pyrimidine-thiones in .

Physical Properties: Melting Point: Pyrimidine-thiones (e.g., , m.p. 190.9°C) have higher melting points due to strong intermolecular forces (C=S and NO₂ groups). The target compound’s melting point is unreported but predicted to be lower due to reduced crystallinity from the flexible mannitol backbone. IR Signatures: The target compound lacks the C≡N (2188 cm⁻¹) and NO₂ (1380 cm⁻¹) peaks seen in , but may show C=O (1680–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches.

Biological Activity

2,5-Anhydro-3-deoxy-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-O-2-propen-1-YL-L-mannitol is a complex organic compound with potential biological significance. This article explores its biological activity, focusing on antiviral properties, particularly against HIV and other viral infections.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₅N₃O₇
  • Molecular Weight : 272.255 g/mol
  • CAS Number : 302790-81-4

Antiviral Properties

Research indicates that derivatives of 2,5-anhydro compounds exhibit significant antiviral activity. Notably, the 2,5'-anhydro analogue of 5-methyl-2'-deoxyisocytidine demonstrated anti-HIV activity with an IC50 value of 12 µM . Other studies have reported various 2,5'-anhydro derivatives showing promising results against HIV:

CompoundIC50 (µM)TCID50 (µM)
AZT0.02329
AZU0.21-
2,5'-anhydro-AZT0.56>100
3'-azido derivative of 5-methyl-2'-deoxyisocytidine12-

These findings suggest that while the parent compounds (AZT and AZU) are more potent, the anhydro derivatives offer a reduced cytotoxic profile, making them potential candidates for further development in antiviral therapies.

The mechanism by which these compounds exert their antiviral effects involves the inhibition of viral replication and interference with nucleic acid synthesis. The structural modifications in the pyrimidine ring enhance binding to viral enzymes or receptors, thereby blocking essential processes required for viral propagation.

Study on Anti-HIV Activity

In a study evaluating various anhydro derivatives for anti-HIV activity, it was found that several compounds exhibited lower toxicity compared to their parent structures while maintaining antiviral efficacy. The study highlighted the importance of structural modifications in enhancing therapeutic profiles without compromising safety .

Evaluation Against Rauscher-Murine Leukemia Virus (R-MuLV)

The same compounds were also tested against Rauscher-Murine leukemia virus in cell culture. The results indicated that certain derivatives maintained significant antiviral activity, reinforcing their potential as broad-spectrum antiviral agents .

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